molecular formula C18H33P B042057 Tricyclohexylphosphine CAS No. 2622-14-2

Tricyclohexylphosphine

Cat. No.: B042057
CAS No.: 2622-14-2
M. Wt: 280.4 g/mol
InChI Key: WLPUWLXVBWGYMZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tricyclohexylphosphine, often abbreviated to PCy3, is a tertiary phosphine . It is commonly used as a ligand in organometallic chemistry . The primary targets of this compound are metal ions in organometallic complexes . It binds to these metal ions, forming a complex that can then participate in various chemical reactions .

Mode of Action

This compound interacts with its targets, the metal ions, by donating its lone pair of electrons to the empty d-orbitals of the metal ions . This forms a coordinate covalent bond, resulting in a metal-phosphine complex . The formation of this complex can alter the reactivity of the metal ion, enabling it to participate in various chemical reactions .

Biochemical Pathways

As a ligand in organometallic chemistry, this compound plays a crucial role in several biochemical pathways. It is involved in the formation of important complexes such as Grubbs’ catalyst and the homogeneous hydrogenation catalyst Crabtree’s catalyst . These catalysts are used in various chemical reactions, including cross-coupling reactions .

Pharmacokinetics

It is known to be a solid at room temperature and is soluble in organic solvents .

Result of Action

The result of this compound’s action is the formation of organometallic complexes that can catalyze various chemical reactions . For example, when it forms a complex with a metal ion, the resulting catalyst can facilitate reactions such as the Suzuki-Miyaura coupling, Sonogashira coupling, Hiyama coupling, and Heck reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of other ligands, the type of metal ion it is interacting with, and the solvent used . Additionally, its stability can be influenced by factors such as temperature and pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphine can be synthesized through several methods. One common method involves the reaction of a cyclohexyl Grignard reagent with phosphorus trihalide. The cyclohexyl Grignard reagent is prepared by reacting halogenated cyclohexane with magnesium metal under an inert gas atmosphere . The reaction is quenched with a saturated strongly-acidic weakly-alkaline inorganic salt water solution at low temperature, followed by the addition of tetrafluoroboric acid to form a salt. This salt is then resolved with triethylamine to obtain this compound .

Another method involves a radical approach using tetraphosphorus and a titanium catalyst, which ensures high purity and yields .

Industrial Production Methods

Industrial production of this compound typically follows the Grignard reaction route due to its efficiency and scalability. The process involves large-scale handling of cyclohexyl Grignard reagent and phosphorus trihalide, followed by careful quenching and purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphine undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tricyclohexylphosphine is widely used in scientific research due to its versatility and efficacy. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another widely used tertiary phosphine ligand, but with phenyl groups instead of cyclohexyl groups.

    Tri-tert-butylphosphine: A bulky phosphine ligand with tert-butyl groups.

Uniqueness

Tricyclohexylphosphine is unique due to its combination of high basicity and large ligand cone angle, which make it particularly effective in stabilizing metal centers and facilitating catalytic reactions. Its cyclohexyl groups provide steric bulk, which can influence the selectivity and reactivity of the catalytic processes .

Properties

IUPAC Name

tricyclohexylphosphane
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InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2
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InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3
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Molecular Formula

C18H33P
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DSSTOX Substance ID

DTXSID9062562
Record name Phosphine, tricyclohexyl-
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Molecular Weight

280.4 g/mol
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Physical Description

Crystalline powder or chunks; [Sigma-Aldrich MSDS]
Record name Tricyclohexylphosphine
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CAS No.

2622-14-2
Record name Tricyclohexylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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